molecular formula C15H20N2O B8110762 2,8-Diazaspiro[4.5]decan-2-yl(phenyl)methanone

2,8-Diazaspiro[4.5]decan-2-yl(phenyl)methanone

Cat. No.: B8110762
M. Wt: 244.33 g/mol
InChI Key: RBEOXZJNMAPXLN-UHFFFAOYSA-N
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Description

2,8-Diazaspiro[4.5]decan-2-yl(phenyl)methanone is a chemical compound known for its unique spirocyclic structure. This compound has garnered attention in the field of medicinal chemistry due to its potential as a kinase inhibitor, particularly targeting receptor-interacting protein kinase 1 (RIPK1). The spirocyclic framework of this compound contributes to its stability and bioactivity, making it a promising candidate for therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,8-Diazaspiro[4.5]decan-2-yl(phenyl)methanone typically involves the formation of the spirocyclic core followed by functionalization. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a suitable diamine with a ketone can lead to the formation of the spirocyclic structure. The reaction conditions often involve the use of catalysts and specific temperature and pressure settings to ensure the desired product yield .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through crystallization or chromatography to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

2,8-Diazaspiro[4.5]decan-2-yl(phenyl)methanone can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and the presence of catalysts to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce reduced derivatives with different functional groups .

Scientific Research Applications

2,8-Diazaspiro[4.5]decan-2-yl(phenyl)methanone has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,8-Diazaspiro[4.5]decan-2-yl(phenyl)methanone involves its interaction with specific molecular targets, such as receptor-interacting protein kinase 1 (RIPK1). By inhibiting the kinase activity of RIPK1, the compound can block the activation of the necroptosis pathway, which is a form of programmed cell death. This inhibition has therapeutic potential in treating inflammatory diseases and other conditions where necroptosis plays a key role .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,8-Diazaspiro[4.5]decan-2-yl(phenyl)methanone stands out due to its specific functionalization and potent inhibitory activity against RIPK1. Its unique structure and stability make it a valuable compound for further research and development in medicinal chemistry .

Properties

IUPAC Name

2,8-diazaspiro[4.5]decan-2-yl(phenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O/c18-14(13-4-2-1-3-5-13)17-11-8-15(12-17)6-9-16-10-7-15/h1-5,16H,6-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBEOXZJNMAPXLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC12CCN(C2)C(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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